molecular formula C13H17ClN4O4 B009749 GP-pNA, Chromogenic Substrate CAS No. 103213-34-9

GP-pNA, Chromogenic Substrate

Cat. No. B009749
M. Wt: 328.75 g/mol
InChI Key: VBBFIBMVFSUUBP-MERQFXBCSA-N
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Description

GP-pNA, or Gly-Pro p-nitroanilide, is a chromogenic substrate used in various enzyme assays . It’s formed by a peptide linked to a chromophore, with the peptide consisting of 3-5 residues and the chromophore being p-nitroaniline (p-NA) . The sequence of the residues mimics the sequence of the natural substrate .


Synthesis Analysis

The synthesis of GP-pNA involves the formation of a peptide linked to a chromophore . The peptide is formed by 3-5 residues, which can be natural amino acids or chemically modified amino acids . The chromophore is p-nitroaniline (p-NA) .


Molecular Structure Analysis

The molecular structure of GP-pNA consists of a peptide linked to a chromophore . The peptide is formed by 3-5 residues, which can be natural amino acids or chemically modified amino acids . The chromophore is p-nitroaniline (p-NA) .


Chemical Reactions Analysis

The hydrolysis of GP-pNA causes the release of pNA, a yellow-colored compound . This reaction can be monitored at 405-410 nm .

Scientific Research Applications

1. Biomass-Degrading Enzymes Analysis

  • Application Summary: GP-pNA substrates are used for high-throughput analysis of biomass-degrading enzymes. These enzymes degrade or modify polysaccharides and have multiple biological roles and biotechnological applications .
  • Methods of Application: The substrates are used in cheap, convenient, and high-throughput multiplexed assays. They can screen the activities of glycosyl hydrolases, lytic polysaccharide monooxygenases, and proteases .
  • Results or Outcomes: The assays provide insight into substrate availability within biomass. They are primarily used for first-level screening of large numbers of putative carbohydrate-acting enzymes .

2. Proteinase Activity Measurement

  • Application Summary: GP-pNA substrates are used to measure proteinase activity. They are macromolecular chromogenic substrates with a single defined cleavage specificity and simple reaction kinetics .
  • Methods of Application: The macrosubstrates have a hydrodynamic size comparable to a small protein, and it is possible to generate substrates of various sizes with the same cleavage specificity .
  • Results or Outcomes: This method allows for the measurement of proteinase activity with simple reaction kinetics .

3. Dipeptidyl Peptidase IV (DPIV) Inhibitor Screening

  • Application Summary: GP-pNA is a chromogenic substrate for dipeptidyl peptidase IV (DPIV), among other prolyl peptidases . It is used in vitro for inhibitor screening, on cultured cells, and in biological fluids .
  • Methods of Application: The substrate is used in assays to screen potential inhibitors of DPIV. The hydrolysis of GP-pNA can be monitored at 405-410 nm .
  • Results or Outcomes: This method allows for the identification of potential DPIV inhibitors, which could have therapeutic applications .

4. Factor Xa Activity Measurement

  • Application Summary: Chromogenic substrates like GP-pNA are used to measure the activity of various enzymes, including Factor Xa .
  • Methods of Application: The substrate is used in assays where the sample is incubated with heparin and an excess amount of thrombin or Factor Xa. The residual thrombin or Factor Xa then cleaves a chromogenic substrate .
  • Results or Outcomes: This method allows for the measurement of Factor Xa activity, which is important in the study of coagulation disorders .

5. Angiotensinase C Activity Measurement

  • Application Summary: GP-pNA is a chromogenic substrate for Angiotensinase C (PCP/PRCP) and other prolyl peptidases . It has been employed in vitro for inhibitor screening, on cultured cells, and in biological fluids .
  • Methods of Application: The substrate is used in assays where the hydrolysis of GP-pNA can be monitored at 405-410 nm .
  • Results or Outcomes: This method allows for the measurement of Angiotensinase C activity, which is important in the study of hypertension and other cardiovascular diseases .

6. Factor IX Activity Measurement

  • Application Summary: Chromogenic substrates like GP-pNA are used to measure the activity of various enzymes, including Factor IX .
  • Methods of Application: The substrate is used in assays where the sample is incubated with an excess amount of thrombin or Factor Xa. The residual thrombin or Factor Xa then cleaves a chromogenic substrate .
  • Results or Outcomes: This method allows for the measurement of Factor IX activity, which is important in the study of coagulation disorders .

Future Directions

The future directions of GP-pNA research and application could involve its use in high-throughput analysis of biomass-degrading enzymes . It can be used in cheap, convenient, and high-throughput multiplexed assays .

properties

IUPAC Name

1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBFIBMVFSUUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585159
Record name Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GP-pNA, Chromogenic Substrate

CAS RN

103213-34-9
Record name Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CM Ryan, W Khoo, AC Stewart, SF O'Keefe… - Food & function, 2017 - pubs.rsc.org
… GP-pNA chromogenic substrate was obtained from Santa Cruz Biotechnology, Inc. (Santa Cruz, CA) and Sigma. Albumin bovine was obtained from Spectrum Chemical (New Brunswick…
Number of citations: 24 pubs.rsc.org
CM Ryan - 2016 - vtechworks.lib.vt.edu
Fermentation and roasting of cocoa (Theobroma cacao) decrease levels of polyphenolic flavanol compounds. However, it is largely unknown how these changes in polyphenol levels …
Number of citations: 0 vtechworks.lib.vt.edu

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